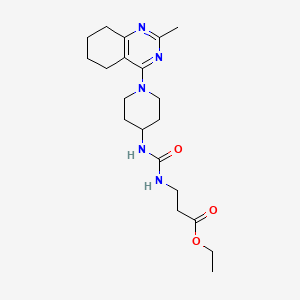
Ethyl 3-(3-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(3-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)propanoate is a useful research compound. Its molecular formula is C20H31N5O3 and its molecular weight is 389.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(3-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)propanoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound can be characterized by its complex structure which includes a tetrahydroquinazoline moiety linked to a piperidine and an ethyl propanoate group. The synthesis typically involves multi-step organic reactions, including the formation of the tetrahydroquinazoline and subsequent coupling with the piperidine derivative.
Anticancer Properties
Recent studies have highlighted the potential of tetrahydroquinazoline derivatives as inhibitors of human topoisomerase II, an established target in cancer therapy. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The compound demonstrated significant cytotoxicity, particularly in HeLa cells, suggesting a promising avenue for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of topoisomerase II activity. This enzyme is crucial for DNA replication and repair; thus, inhibiting it can lead to increased DNA damage in rapidly dividing cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Research indicates that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal models.
Table 2: Neuroprotective Effects in Animal Models
These findings suggest that the compound could be beneficial in treating neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate that it has favorable absorption and distribution characteristics.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Clearance | 0.5 L/h/kg |
These parameters suggest that the compound could be suitable for oral administration.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Cancer Cell Lines : In vitro studies showed that treatment with the compound led to apoptosis in MCF-7 cells through activation of caspase pathways.
- Neuroprotection in Stroke Models : In a controlled study involving mice subjected to cerebral ischemia, administration of the compound resulted in significant reduction of neurological deficits and improved survival rates.
Properties
IUPAC Name |
ethyl 3-[[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c1-3-28-18(26)8-11-21-20(27)24-15-9-12-25(13-10-15)19-16-6-4-5-7-17(16)22-14(2)23-19/h15H,3-13H2,1-2H3,(H2,21,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMJHHZVFCRQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCN(CC1)C2=NC(=NC3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














